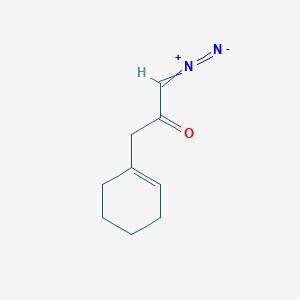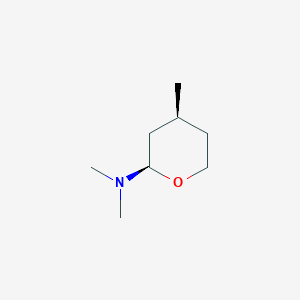
(2R,4S)-N,N,4-trimethyloxan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-N,N,4-trimethyloxan-2-amine is a chiral amine compound with a unique stereochemistry. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features a six-membered oxane ring with specific stereochemistry at the 2 and 4 positions, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-N,N,4-trimethyloxan-2-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. For example, the reduction of a 2,4-dimethyl-2-oxanone can be achieved using a chiral borane reagent under controlled conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric synthesis techniques. This can include the use of chiral catalysts in continuous flow reactors to produce the compound in high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-N,N,4-trimethyloxan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while substitution reactions can produce a variety of N-substituted oxane compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-N,N,4-trimethyloxan-2-amine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine
In medicine, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its ability to form stable complexes with various biomolecules makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,4S)-N,N,4-trimethyloxan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its stereochemistry plays a crucial role in determining its reactivity and binding affinity. The molecular pathways involved may include enzyme catalysis, where the compound serves as a substrate or inhibitor, influencing the activity of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-2,4-Hexanediol
- (2R,4S)-ketoconazole
- (2R,4S)-propiconazole
Uniqueness
What sets (2R,4S)-N,N,4-trimethyloxan-2-amine apart from similar compounds is its specific stereochemistry and functional groups. While other compounds may share similar structural features, the presence of the N,N-dimethylamine group and the oxane ring in this compound provides unique reactivity and potential applications. This compound’s ability to participate in a wide range of chemical reactions and its utility in various fields highlight its distinctiveness.
Properties
CAS No. |
57634-25-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2R,4S)-N,N,4-trimethyloxan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7-4-5-10-8(6-7)9(2)3/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
RLKHMKHMGOHPOK-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H](C1)N(C)C |
Canonical SMILES |
CC1CCOC(C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)

![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


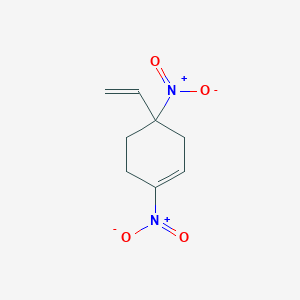
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
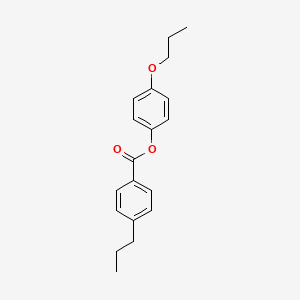
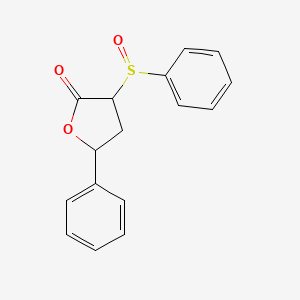
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
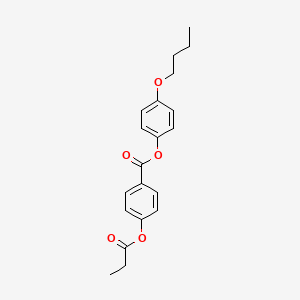
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
